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5-Iodo-2-(trifluoromethyl)phenol

Cat. No.: B11755007
M. Wt: 288.01 g/mol
InChI Key: PGTHPJILTDJFGO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenols Research

Halogenated phenols are a class of chemical compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds are of significant interest to researchers due to their diverse applications and presence in the environment. nih.govrsc.org Research into halogenated phenols encompasses their synthesis, reactivity, and potential as building blocks for more complex molecules. They are recognized as highly toxic chemicals with considerable health risks, making the study of their degradation and removal from the environment a key area of investigation. rsc.org

Some halogenated phenolic compounds are metabolites of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). nih.gov Their structural similarity to thyroid hormones can lead to retention in blood and potential endocrine-disrupting effects. nih.gov The formation of halogenated phenols can occur through industrial processes and as byproducts of water treatment with agents like chlorine dioxide. nih.govosti.gov The study of these compounds is crucial for understanding their environmental fate and for developing remediation strategies. nih.govrsc.orgnih.gov

Structural Features and Nomenclature of 5-Iodo-2-(trifluoromethyl)phenol (B6261128)

The compound is a substituted phenol. According to IUPAC nomenclature rules, the hydroxyl (-OH) group on the benzene (B151609) ring is given the highest priority for numbering, starting at position 1. Therefore, the correct IUPAC name for the compound with an iodine atom at position 2 and a trifluoromethyl group at position 5 is 2-Iodo-5-(trifluoromethyl)phenol .

The structure consists of a central benzene ring bonded to a hydroxyl group, an iodine atom, and a trifluoromethyl group (-CF3). The trifluoromethyl group is a methyl group where all three hydrogen atoms are replaced by fluorine atoms. wikipedia.org The iodine atom and the trifluoromethyl group are positioned ortho and meta, respectively, to the hydroxyl group.

Below is a table summarizing the key structural and identifying information for this compound.

PropertyValueSource(s)
IUPAC Name 2-iodo-5-(trifluoromethyl)phenol cymitquimica.com
CAS Number 102771-00-6 cymitquimica.com
Molecular Formula C₇H₄F₃IO cymitquimica.comuni.lu
Molecular Weight 288.01 g/mol cymitquimica.com
InChI InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H uni.lu
InChIKey CWSAPAHVCIIVDH-UHFFFAOYSA-N uni.lu
SMILES C1=CC(=C(C=C1C(F)(F)F)O)I uni.lu

Historical Perspective on Related Trifluoromethylated and Iodinated Aromatic Systems

The study of trifluoromethylated and iodinated aromatic compounds has a rich history, driven by their unique properties and synthetic utility.

The first investigations into the biological activity of trifluoromethyl groups began in 1927. wikipedia.org However, more intensive research into their medicinal use started in the mid-1940s. wikipedia.org An early synthetic method for creating trifluoromethylated compounds was developed by Frédéric Swarts in 1892, using antimony fluoride (B91410). wikipedia.org In the 1930s, this method was improved by using hydrogen fluoride instead. wikipedia.org A significant advancement in the synthesis of trifluoromethyl aromatics was the McLoughlin-Thrower reaction in 1968, which involved a copper-mediated coupling of iodofluoroalkanes with iodoaromatic compounds. wikipedia.org The development of new trifluoromethylating reagents, such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in 1984, further expanded the ability to introduce the -CF3 group into organic molecules. wikipedia.orgresearchgate.net

The iodination of aromatic compounds also has a long history. While iodine itself is generally unreactive towards aromatic rings, methods were developed to facilitate this reaction. libretexts.org Early methods often required an oxidizing agent, such as nitric acid, hydrogen peroxide, or copper salts, to convert elemental iodine into a more reactive electrophilic species. libretexts.orgmanac-inc.co.jp The use of N-iodosuccinimide (NIS) in the presence of an acid catalyst became a common method for the iodination of electron-rich arenes. organic-chemistry.org The development of transition metal-catalyzed cross-coupling reactions, where iodoarenes are valuable intermediates, further spurred research into selective and efficient iodination methods. mdpi.comnih.gov These parallel historical developments in fluorine and iodine chemistry have provided the foundational knowledge for synthesizing complex molecules like 2-Iodo-5-(trifluoromethyl)phenol.

Significance of Aromatic Trifluoromethyl and Iodo Substituents in Chemical Research

The presence of both a trifluoromethyl group and an iodine atom on an aromatic ring confers significant and distinct advantages in chemical research, particularly in medicinal chemistry and organic synthesis.

Trifluoromethyl Group: The -CF3 group is one of the most important fluorinated moieties in drug discovery. mdpi.comrsc.org Its significance stems from its unique electronic and physical properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic oxidation. This can increase the half-life of a drug molecule. mdpi.com

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to permeate biological membranes. mdpi.com

Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups and influence a molecule's binding affinity to biological targets. wikipedia.orgmdpi.com

Bioisostere: Due to its steric similarity to a chlorine atom and a methyl group, the -CF3 group is often used as a bioisostere to replace these groups in lead compounds to fine-tune their properties. wikipedia.org These properties have led to the incorporation of the trifluoromethyl group into numerous pharmaceuticals, including antidepressants like fluoxetine (B1211875) (Prozac) and nonsteroidal anti-inflammatory drugs like celecoxib (B62257) (Celebrex). wikipedia.org

Iodo Substituent: Aromatic iodides are highly valued in organic synthesis for several reasons:

Versatile Synthetic Handles: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various reactions. acs.org

Cross-Coupling Reactions: Iodoarenes are particularly useful substrates for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). mdpi.comnih.gov These reactions are fundamental for constructing complex molecular architectures from simpler building blocks.

Formation of Other Functional Groups: The iodo substituent can be readily converted into other functional groups through reactions like lithium-halogen exchange. acs.org

The combination of a metabolically stable, electron-withdrawing trifluoromethyl group with a synthetically versatile iodo group makes 2-Iodo-5-(trifluoromethyl)phenol a valuable building block. lookchem.com It provides a scaffold where the -CF3 group can impart desired pharmacological properties while the iodine atom serves as a reactive site for further chemical modification and elaboration into more complex target molecules. mdpi.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3IO B11755007 5-Iodo-2-(trifluoromethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

5-iodo-2-(trifluoromethyl)phenol

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H

InChI Key

PGTHPJILTDJFGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)O)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 5 Iodo 2 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions on 5-Iodo-2-(trifluoromethyl)phenol (B6261128)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on this compound is determined by the directing effects of the existing substituents.

Regioselectivity Directing Effects of Trifluoromethyl and Iodo Groups

The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. quora.combyjus.com This increases the electron density at the positions ortho and para to the hydroxyl group, making them more susceptible to attack by electrophiles. youtube.com

The iodo group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can participate in resonance. acs.org

In this compound, the hydroxyl group is at position 1, the trifluoromethyl group at position 2, and the iodo group at position 5. The positions available for substitution are 3, 4, and 6. The powerful ortho, para-directing effect of the hydroxyl group strongly activates positions 4 and 6. The meta-directing trifluoromethyl group directs towards position 4. The ortho, para-directing iodo group directs towards positions 2 (already substituted) and 4. Therefore, the directing effects of all three groups are aligned towards position 4, making it the most probable site for electrophilic attack. Position 6 is also activated by the hydroxyl group, but to a lesser extent due to some steric hindrance from the adjacent iodo group. Position 3 is the least likely to be substituted due to being meta to the strongly activating hydroxyl group and ortho to the deactivating trifluoromethyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionInfluence of -OH (Activating, o,p-director)Influence of -CF3 (Deactivating, m-director)Influence of -I (Deactivating, o,p-director)Overall Predicted Reactivity
3meta (unfavored)ortho (unfavored)meta (unfavored)Low
4para (strongly favored)meta (favored)ortho (favored)High
6ortho (favored)para (unfavored)para (unfavored)Moderate

Halogenation Reactions (Bromination, Chlorination)

Phenols are highly reactive towards halogenation. byjus.com Due to the activating effect of the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com However, controlling the extent of halogenation can be challenging, with polyhalogenation being a common outcome. libretexts.org For this compound, halogenation is expected to occur primarily at the 4-position.

Table 2: Expected Products of Halogenation of this compound

ReactionReagentsMajor Product
BrominationBr24-Bromo-5-iodo-2-(trifluoromethyl)phenol
ChlorinationCl24-Chloro-5-iodo-2-(trifluoromethyl)phenol

Nitration and Sulfonation Reactions

Nitration of phenols is typically carried out with dilute nitric acid, as concentrated nitric acid can lead to oxidation and the formation of tarry by-products. libretexts.org The reaction usually yields a mixture of ortho and para isomers. byjus.com For this compound, nitration is anticipated to yield primarily 5-iodo-4-nitro-2-(trifluoromethyl)phenol. The use of milder nitrating agents, such as tert-butyl nitrite (B80452), has been shown to be effective for the chemoselective mononitration of phenols. nih.gov

Sulfonation of phenols is a reversible reaction and the product distribution can be temperature-dependent. At lower temperatures, the ortho isomer is often favored, while at higher temperatures, the more thermodynamically stable para isomer tends to be the major product. For this compound, sulfonation is expected to occur at the 4-position.

Specific experimental details for the nitration and sulfonation of this compound are not extensively documented in publicly available research.

Nucleophilic Aromatic Substitution Reactions Involving the Iodo Group

The iodo group in this compound can potentially be replaced via nucleophilic aromatic substitution (SNA_r). The success of such reactions depends on the reaction mechanism, which can either be a direct displacement or proceed through an aryne intermediate.

Direct Nucleophilic Displacement

Direct nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In this compound, the trifluoromethyl group is meta to the iodo group, and the hydroxyl group is para. While the trifluoromethyl group is strongly electron-withdrawing, its meta position provides less activation for direct displacement of the iodo group. The hydroxyl group, being electron-donating by resonance, does not facilitate this reaction. Therefore, direct nucleophilic displacement of the iodo group is expected to be challenging under standard SNA_r conditions.

Aryne Intermediate Formation and Reactivity

The formation of a benzyne (B1209423) (aryne) intermediate is an alternative pathway for nucleophilic aromatic substitution, especially when using very strong bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA). dntb.gov.ua The reaction proceeds via elimination of HX from an aryl halide. In the case of this compound, a strong base could potentially abstract a proton from the aromatic ring, followed by the elimination of the iodo group to form an aryne.

The most acidic proton on the aromatic ring is likely at the 6-position, being ortho to the iodo group and activated by the electron-withdrawing nature of the trifluoromethyl group at the 2-position. Abstraction of this proton by a strong base, followed by elimination of iodide, would lead to the formation of 3-(trifluoromethyl)benzyne-4-ol. This highly reactive intermediate would then be trapped by a nucleophile present in the reaction mixture, leading to a mixture of substitution products. Trapping of arynes with water surrogates like silver trifluoroacetate (B77799) has been reported to yield phenolic products. semanticscholar.org

Detailed experimental studies on the formation and reactivity of an aryne intermediate from this compound are not described in the available literature.

Cross-Coupling Reactions of this compound

The presence of an iodine atom on the electron-deficient aromatic ring of this compound makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation, reacting an organoboron species (typically a boronic acid or ester) with an organic halide. lookchem.comaablocks.com The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. molaid.com

While this compound is a suitable candidate for this reaction, specific studies detailing its coupling partners and precise reaction conditions are not extensively documented in broadly accessible literature. However, the general conditions for Suzuki-Miyaura couplings of similar electron-poor aryl iodides provide a strong indication of the likely parameters. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system like dioxane/water or toluene.

Representative Data for Suzuki-Miyaura Coupling of a Structurally Related Aryl Iodide:

EntryAryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
14-IodobenzotrifluoridePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90>95
24-Iodobenzotrifluoride4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane10092

This table presents illustrative data for a similar substrate, 4-Iodobenzotrifluoride, to demonstrate typical reaction conditions, as specific examples for this compound are not detailed in the searched sources.

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to afford the alkynylated arene.

Given its structure, this compound is expected to readily participate in Sonogashira couplings. Although specific examples detailing the reaction of this compound are sparse in the available literature, conditions used for other iodo-trifluoromethyl-substituted benzenes can be considered representative.

Representative Data for Sonogashira Coupling of a Structurally Related Aryl Iodide:

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)
11-Iodo-3,5-bis(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6585
24-Iodobenzotrifluoride1-OctynePdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene7091

This table presents illustrative data for similar substrates to demonstrate typical reaction conditions, as specific examples for this compound are not detailed in the searched sources.

Heck Reaction for Alkenylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the alkenylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated by the base.

The reaction of this compound in a Heck-type transformation has been noted in the context of constructing more complex heterocyclic systems, indicating its viability as a substrate. The electron-withdrawing nature of the trifluoromethyl group generally favors the oxidative addition step.

Representative Data for Heck Reaction of a Structurally Related Aryl Iodide:

EntryAryl IodideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
14-Iodobenzotrifluoriden-Butyl acrylatePd(OAc)₂ (1)K₂CO₃DMF12095
24-IodobenzotrifluorideStyrenePdCl₂(PPh₃)₂ (2)Et₃NAcetonitrile10088

This table presents illustrative data for a similar substrate to demonstrate typical reaction conditions, as specific examples for this compound are not detailed in the searched sources.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling amines with aryl halides. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the aryl amine. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

This reaction is a key method for introducing nitrogen-containing functionalities. While the reaction is broadly applicable to aryl iodides, specific examples employing this compound are not widely reported. The presence of the acidic phenolic proton would likely require protection or the use of excess base.

Representative Data for Buchwald-Hartwig Amination of a Structurally Related Aryl Halide:

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
14-BromobenzotrifluorideMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene10096
24-ChlorobenzotrifluorideAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH11092

This table presents illustrative data for similar substrates to demonstrate typical reaction conditions, as specific examples for this compound are not detailed in the searched sources.

Negishi and Stille Coupling Applications

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.

The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback.

Reactions Involving the Phenolic Hydroxyl Group of this compound

Beyond cross-coupling at the iodo position, the phenolic hydroxyl group offers another site for chemical modification. Standard reactions for phenols, such as O-alkylation and O-acylation, are applicable and are often used to protect the hydroxyl group before performing cross-coupling or to install functionalities that modulate the compound's biological or material properties.

In a typical O-alkylation (Williamson ether synthesis), the phenol (B47542) is first deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. For example, the reaction of a phenol with benzyl (B1604629) bromide in the presence of a base would yield a benzyl ether.

O-acylation , or esterification, can be achieved by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

While these are standard transformations, specific examples detailing the conditions and yields for the etherification or esterification of this compound are not readily found in general literature searches. However, the compound is listed as a downstream product of 1-Methoxymethoxy-3-trifluoromethyl-benzene, implying that the hydroxyl group can be protected, for instance, as a methoxymethyl (MOM) ether.

Representative Data for O-Alkylation of a Phenol:

EntryPhenolAlkylating AgentBaseSolventTemp. (°C)Yield (%)
14-CyanophenolBenzyl bromideK₂CO₃AcetoneReflux99
24-NitrophenolEthyl iodideNaHDMFRT95

This table presents illustrative data for other substituted phenols to demonstrate typical O-alkylation conditions, as specific examples for this compound are not detailed in the searched sources.

Etherification and Esterification Reactions

No specific studies detailing the etherification or esterification of this compound are available in the surveyed scientific literature. General methodologies for the synthesis of aryl ethers and esters from phenols are well-established, including Williamson ether synthesis, Mitsunobu reactions, and various esterification protocols. However, examples and specific conditions for these reactions using this compound as the substrate are not documented.

Transformations of the Trifluoromethyl Group in this compound

Defluorination and Derivatization

Investigations into the defluorination and derivatization of the trifluoromethyl group specifically for this compound have not been reported. There are published studies on the spontaneous aqueous defluorination of other trifluoromethylphenols, which proceed via hydrolysis to the corresponding hydroxybenzoic acids. rsc.orgresearchgate.net These studies highlight that the reaction is influenced by the substitution pattern on the aromatic ring. However, the impact of an ortho-iodo substituent on this transformation has not been experimentally determined for this specific compound.

Reduction to Methyl or Dihalomethyl Groups (If Applicable)

There is no available literature describing the reduction of the trifluoromethyl group in this compound to a methyl or dihalomethyl group.

Reaction Mechanism Investigations for this compound Transformations

Kinetic Studies

Consistent with the lack of specific reaction data, there are no published kinetic studies for the transformations of this compound. Kinetic data is available for the oxidation of other trifluoromethylphenols, but this cannot be directly extrapolated to the title compound. chemistryviews.orgrsc.org

Mechanistic Probes and Intermediates Identification

Detailed research findings specifically investigating the mechanistic pathways and identification of reaction intermediates for this compound are not extensively available in the reviewed scientific literature. While the chemical structure of this compound, featuring an iodinated phenyl ring activated by an electron-withdrawing trifluoromethyl group, suggests its potential participation in a variety of organometallic and oxidative reactions, specific studies employing mechanistic probes or leading to the isolation and characterization of intermediates for this particular compound are not prominently documented.

In broader contexts, molecules with similar functionalities are known to undergo reactions where mechanistic understanding is crucial. For instance, the field of electrophilic trifluoromethylation often involves hypervalent iodine reagents, and mechanistic studies in this area have proposed the involvement of cationic CF3 iodonium (B1229267) species as key intermediates. These reactive intermediates are typically generated through the activation of λ3-iodanes with Lewis or Brønsted acids. While plausible that this compound could serve as a precursor to such hypervalent iodine species, specific research detailing this transformation and the subsequent mechanistic elucidation is not currently available.

Similarly, iodo-aromatic compounds are common coupling partners in palladium-catalyzed cross-coupling reactions. The catalytic cycles of these reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, are well-established and involve key steps like oxidative addition, transmetalation, and reductive elimination. The electronic properties of the trifluoromethyl group in this compound would undoubtedly influence the kinetics and mechanism of such transformations. However, dedicated studies that use mechanistic probes (e.g., kinetic isotope effects, radical traps, or specially designed substrates) to specifically elucidate the reaction mechanism for this compound, or that have successfully identified and characterized palladium-containing intermediates involving this specific ligand, are not described in the available literature.

Due to the lack of specific research data, a detailed discussion with supporting data tables on the mechanistic probes and intermediates for this compound cannot be provided at this time. Further research in this area would be necessary to generate the specific findings required for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, provide a comprehensive map of its atomic framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the phenolic hydroxyl proton and the three aromatic protons.

Phenolic Proton (-OH): The chemical shift of the phenolic proton can vary significantly depending on the solvent, concentration, and temperature. It typically appears as a broad singlet in the range of δ 5.0-8.0 ppm. In a non-polar solvent like CDCl₃, this signal would be expected towards the lower end of this range, while in a hydrogen-bond-accepting solvent like DMSO-d₆, it would shift downfield. rsc.org

Aromatic Protons: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the hydroxyl (-OH) group is an electron-donating group, and the iodine (-I) atom has a moderate electron-withdrawing effect through induction but can be weakly donating through resonance.

The predicted splitting pattern for the aromatic protons would be as follows:

H-3: This proton is ortho to both the -OH and -CF₃ groups. It is expected to appear as a doublet, coupled to H-4.

H-4: This proton is meta to the -OH group and ortho to the iodine atom. It would likely appear as a doublet of doublets, with a larger coupling constant from the ortho-coupling to H-3 and a smaller meta-coupling to H-6.

H-6: This proton is ortho to the iodine atom and meta to the -OH group. It is expected to be a doublet, showing a small meta-coupling to H-4.

The expected chemical shifts and coupling constants, based on analyses of similar compounds like 2-(trifluoromethyl)phenol (B147641) and other iodophenols, are summarized below. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OH5.0 - 8.0Broad SingletN/A
H-3~7.0 - 7.3Doublet (d)J (H3-H4) ≈ 8-9
H-4~7.4 - 7.6Doublet of Doublets (dd)J (H4-H3) ≈ 8-9, J (H4-H6) ≈ 2-3
H-6~7.7 - 7.9Doublet (d)J (H6-H4) ≈ 2-3

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon.

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group is directly attached to three highly electronegative fluorine atoms. This results in a characteristic signal that appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This signal is typically found in the range of δ 120-130 ppm, with a large coupling constant of approximately 270-280 Hz. beilstein-journals.orgrsc.org

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

C-1 (C-OH): The carbon bearing the hydroxyl group is shielded and is expected to appear around δ 150-155 ppm.

C-2 (C-CF₃): The carbon attached to the trifluoromethyl group will be deshielded and will show a quartet splitting due to two-bond coupling with the fluorine atoms (²JCF) of around 30-40 Hz. rsc.org

C-5 (C-I): The carbon bonded to iodine experiences a strong shielding effect (heavy atom effect) and will appear significantly upfield, typically around δ 85-95 ppm.

Other Aromatic Carbons (C-3, C-4, C-6): These carbons will appear in the typical aromatic region (δ 115-140 ppm), with their exact shifts influenced by the surrounding substituents. They may also exhibit smaller C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
-CF₃120 - 130Quartet (q)~272
C-1150 - 155Singlet or small multiplet-
C-2125 - 130Quartet (q)~32
C-3115 - 120Multiplet~3-5
C-4135 - 140Singlet or small multiplet-
C-585 - 95Singlet or small multiplet-
C-6130 - 135Multiplet~3-5

¹⁹F NMR is highly specific for fluorine-containing compounds. Since this compound contains a -CF₃ group, it will produce a single, strong signal in the ¹⁹F NMR spectrum. The chemical shift of the -CF₃ group attached to an aromatic ring is typically observed around δ -60 to -65 ppm relative to a CFCl₃ standard. beilstein-journals.org The signal is expected to be a singlet, as there are no other fluorine atoms in the molecule to cause coupling. The precise chemical shift can be influenced by the solvent and the electronic effects of the other ring substituents.

While one-dimensional NMR spectra provide fundamental information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure, especially for complex molecules or derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-3 and H-4 (strong, ortho coupling) and between H-4 and H-6 (weaker, meta coupling), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the signals for H-3, H-4, and H-6 to their corresponding carbon atoms C-3, C-4, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) like C-1, C-2, and C-5. For instance, the H-3 proton would show correlations to C-1, C-2, and C-5, while the phenolic proton could show correlations to C-1 and C-2, confirming the connectivity around the functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be dominated by absorptions from the O-H, C-O, C-F, and aromatic C=C bonds.

Phenolic O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. udel.eduuc.edu

Aromatic C-H Stretch: Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹). vscht.cz

Aromatic C=C Stretch: Several sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) ring. vscht.czlibretexts.org

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands resulting from C-F stretching vibrations. These are typically found in the 1100-1350 cm⁻¹ region. beilstein-journals.org The intensity of these bands is a hallmark of fluorinated organic compounds.

C-O Stretch: The stretching vibration of the phenolic C-O bond will produce a strong band in the 1200-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Phenolic -OHO-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3050 - 3100Medium, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Strong, Sharp
TrifluoromethylC-F Stretch1100 - 1350Very Strong
Phenolic C-OC-O Stretch1200 - 1300Strong

An in-depth analysis of the spectroscopic and crystallographic characterization of this compound and its derivatives reveals crucial details about its molecular structure and behavior. Advanced analytical techniques provide a comprehensive understanding of its atomic arrangement, vibrational properties, and fragmentation patterns, which are essential for its identification and application in various scientific fields.

Theoretical and Computational Studies of 5 Iodo 2 Trifluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For a molecule like 5-Iodo-2-(trifluoromethyl)phenol (B6261128), these calculations would provide a foundational understanding of its behavior at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the total electronic energy for various spatial arrangements of its atoms and identifying the geometry with the lowest energy.

The primary conformational flexibility in this molecule arises from the orientation of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring. The rotation around the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group would be of particular interest. It is expected that the most stable conformer would have the hydroxyl proton oriented in the plane of the benzene ring, likely forming a weak intramolecular hydrogen bond with the adjacent iodine atom or one of the fluorine atoms of the trifluoromethyl group, although the latter is less probable due to the geometry. The trifluoromethyl group would likely adopt a staggered conformation relative to the substituents on the benzene ring to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted ValueBasis for Prediction
C-I Bond Length~2.10 ÅBased on typical C-I bond lengths in iodinated aromatic compounds.
C-O Bond Length~1.36 ÅTypical for phenolic compounds.
O-H Bond Length~0.96 ÅStandard for hydroxyl groups.
C-C (aromatic)~1.39 - 1.41 ÅCharacteristic of benzene rings.
C-CF3 Bond Length~1.50 ÅTypical for C-CF3 bonds on aromatic rings.
C-F Bond Length~1.34 ÅStandard for trifluoromethyl groups.
C-C-O Angle~120°Reflecting the sp2 hybridization of the aromatic carbon.
C-C-I Angle~120°Reflecting the sp2 hybridization of the aromatic carbon.

Note: These are estimated values and would be precisely determined through DFT calculations, for instance, using the B3LYP functional with a basis set like 6-311G(d,p).

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is crucial for understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions.

The HOMO is expected to be a π-orbital localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the oxygen and iodine atoms. The LUMO is likely to be a π*-orbital, also distributed over the aromatic system, with a notable contribution from the electron-withdrawing trifluoromethyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the presence of both electron-donating (-OH) and electron-withdrawing (-CF3, -I) groups would modulate this gap.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value/CharacteristicRationale
HOMO EnergyNegative (e.g., ~ -6.5 eV)Typical for organic molecules; influenced by the electron-donating hydroxyl group.
LUMO EnergyLess Negative (e.g., ~ -1.5 eV)Influenced by the electron-withdrawing trifluoromethyl group.
HOMO-LUMO Gap~ 5.0 eVA moderate gap suggesting reasonable stability.
HOMO Localizationπ-orbital on the phenol ring, O, and I atomsThese are the most electron-rich regions.
LUMO Localizationπ*-orbital on the benzene ring and CF3 groupReflects the electron-accepting nature of these parts of the molecule.

Note: These energy values are illustrative and would be calculated using methods like DFT.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound would be non-uniform due to the presence of atoms with different electronegativities. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution.

It is predicted that the most negative electrostatic potential (red regions in an MEP map) would be located around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. Conversely, the hydrogen atom of the hydroxyl group would be a region of positive electrostatic potential (blue region), making it susceptible to nucleophilic attack or deprotonation. Interestingly, the iodine atom, despite being electronegative, can exhibit a region of positive potential known as a "sigma-hole" along the extension of the C-I bond, making it capable of halogen bonding. researchgate.net

Spectroscopic Property Predictions

Computational methods can also predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the iodo, trifluoromethyl, and hydroxyl substituents. The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the iodine would be significantly shielded, while the carbon attached to the trifluoromethyl group would be deshielded. The ¹⁹F NMR spectrum would likely show a singlet for the three equivalent fluorine atoms of the CF3 group.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusPredicted Chemical Shift Range (ppm)Influencing Factors
¹H (Aromatic)6.8 - 7.5Electronic effects of -I, -CF3, and -OH groups.
¹H (Hydroxyl)5.0 - 6.0Hydrogen bonding and solvent effects.
¹³C (Aromatic)110 - 160Substituent effects; C-I shielded, C-OH and C-CF3 deshielded.
¹³C (CF3)~123 (quartet due to C-F coupling)Strong deshielding by fluorine atoms.
¹⁹F~ -60Typical range for aromatic CF3 groups.

Note: These are approximate ranges. Precise values would depend on the computational method and the solvent used in the calculation.

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes and their corresponding intensities in the IR and Raman spectra.

For this compound, characteristic vibrational frequencies would include the O-H stretching vibration, C-H stretching of the aromatic ring, C=C stretching of the ring, and the strong C-F stretching vibrations of the trifluoromethyl group. The C-I stretching vibration would appear at a lower frequency.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Stretch1100 - 1300Very Strong
C-O Stretch1200 - 1260Strong
C-I Stretch500 - 600Weak to Medium

Note: Calculated frequencies are often systematically scaled to better match experimental data.

Reaction Pathway Modeling and Transition State Identification

Detailed computational modeling of reaction pathways and the identification of transition states are crucial for understanding the reactivity of a molecule. This typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the energy landscape of a reaction.

No specific computational studies on the electrophilic substitution pathways of this compound were identified in the reviewed literature. Such studies would theoretically investigate the regioselectivity and reaction barriers for the substitution of further electrophiles onto the aromatic ring, providing insights into the directing effects of the iodine, hydroxyl, and trifluoromethyl groups.

There were no specific simulations found for catalytic reactions involving this compound. Research in this area would typically explore the mechanism of reactions where a catalyst is used to enhance the reactivity or selectivity of transformations involving this compound, for example, in cross-coupling reactions.

Molecular Dynamics Simulations (If Applicable)

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment over time.

No molecular dynamics simulation studies specifically investigating the effect of different solvents on the conformational behavior, solvation structure, or intermolecular interactions of this compound have been reported in the available scientific literature. Such studies would be valuable for understanding its behavior in various chemical environments.

No published research was found that details molecular dynamics simulations of the interaction of this compound with host molecules (e.g., cyclodextrins, proteins) or surfaces. These types of simulations would provide atomic-level insights into potential applications in areas such as drug design or materials science.

Applications and Utility of 5 Iodo 2 Trifluoromethyl Phenol in Chemical Synthesis and Materials Science

5-Iodo-2-(trifluoromethyl)phenol (B6261128) as a Building Block in Fine Chemical Synthesis

The inherent reactivity of the carbon-iodine bond, coupled with the directing effects of the hydroxyl and trifluoromethyl substituents, positions this compound as a key intermediate for the synthesis of a wide array of complex organic molecules.

Precursor for Advanced Aromatic Systems

The presence of the iodine atom on the aromatic ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly functionalized aromatic systems.

For instance, the Suzuki-Miyaura coupling allows for the reaction of this compound with a wide range of organoboron compounds. This strategy can be employed to introduce new aryl or vinyl substituents at the 5-position, leading to the formation of biaryl and stilbene (B7821643) derivatives. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.

Similarly, the Sonogashira coupling with terminal alkynes provides a direct route to arylethynylphenols. The resulting products can serve as precursors for more complex structures, including conjugated polymers and polycyclic aromatic hydrocarbons, through subsequent cyclization reactions. The Heck reaction , involving the coupling with alkenes, offers another avenue for the elaboration of the aromatic core, leading to the formation of substituted styrenylphenols.

The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity and modifying the reactivity of the adjacent functionalities. This electronic modulation can be advantageous in directing the regioselectivity of these coupling reactions and in fine-tuning the properties of the final products.

Synthesis of Complex Polycyclic Compounds

The strategic placement of the iodo and hydroxyl groups on the this compound scaffold facilitates the construction of complex polycyclic and heterocyclic systems. Intramolecular cyclization reactions, often preceded by one of the aforementioned cross-coupling reactions, can be designed to forge new rings onto the phenol (B47542) core.

For example, a Sonogashira coupling followed by an intramolecular cyclization, such as an iodocyclization or a transition-metal-catalyzed annulation, can lead to the formation of substituted benzofurans or other oxygen-containing heterocycles. The trifluoromethyl group can play a crucial role in these transformations by influencing the stability of intermediates and transition states, thereby affecting the reaction pathway and product distribution.

The development of cascade reactions starting from this compound could provide efficient access to intricate molecular frameworks that would otherwise require lengthy synthetic sequences.

Potential in Ligand Design and Catalysis

The structural features of this compound make it an intriguing candidate for the development of novel ligands for transition metal catalysis and as a scaffold for chiral auxiliaries.

Derivatives as Ligands for Transition Metal Catalysis

The phenolic hydroxyl group and the potential for further functionalization at the iodo-position allow for the synthesis of a variety of bidentate or polydentate ligands. For example, etherification of the hydroxyl group with a coordinating moiety, followed by a cross-coupling reaction at the 5-position to introduce another donor atom (e.g., phosphorus, nitrogen, or sulfur), could yield a range of P,O-, N,O-, or S,O-type ligands.

The presence of the electron-withdrawing trifluoromethyl group can significantly impact the electronic properties of the resulting metal complexes. This can be exploited to modulate the catalytic activity and selectivity of the metal center in various transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions. The steric bulk of the trifluoromethyl group can also create a specific chiral pocket around the metal center, influencing enantioselectivity in asymmetric catalysis.

Role in Chiral Auxiliary Development

Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. This compound, after resolution of its enantiomers or derivatization with a chiral entity, could serve as a valuable chiral auxiliary.

The phenolic hydroxyl group provides a handle for attaching the auxiliary to a substrate. The trifluoromethyl and iodo groups offer distinct steric and electronic environments that can effectively bias the approach of a reagent to one face of the molecule, thereby inducing high levels of stereoselectivity. Following the desired transformation, the auxiliary can be cleaved and potentially recycled. The development of chiral auxiliaries based on this scaffold could find applications in asymmetric aldol (B89426) reactions, Diels-Alder reactions, and alkylations.

Applications in Materials Science

The unique combination of a polar hydroxyl group, a heavy iodine atom, and a highly fluorinated trifluoromethyl group suggests that materials derived from this compound could exhibit interesting and useful properties.

While specific applications in materials science are not yet extensively documented, the structural motifs accessible from this building block point towards several potential areas of interest. For example, incorporation of this unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties due to the presence of the trifluoromethyl group.

Furthermore, the high refractive index often associated with iodinated compounds, combined with the potential for liquid crystalline behavior in appropriately designed derivatives, suggests possible applications in optical materials and display technologies. The ability to form hydrogen bonds via the phenolic hydroxyl group could also be exploited to create self-assembling materials and supramolecular structures with defined architectures.

Incorporation into Polymer Backbones for Modified Properties

The introduction of fluorinated moieties into polymer backbones is a well-established strategy for tailoring material properties. This compound serves as a valuable monomer in the synthesis of high-performance polymers, such as poly(aryl ether)s. The presence of the trifluoromethyl group can significantly enhance thermal stability, and lower the dielectric constant of the resulting polymers, making them suitable for applications in microelectronics and high-frequency communication systems. rsc.orgnih.govresearchgate.net

The carbon-iodine bond on the aromatic ring of this compound offers a reactive handle for various cross-coupling reactions. This allows for post-polymerization modification, enabling the introduction of other functional groups to further tune the polymer's properties. For instance, the iodo-group can be utilized in Suzuki or Sonogashira coupling reactions to introduce aromatic or acetylenic functionalities, respectively. This versatility allows for the creation of a diverse range of polymers with precisely controlled characteristics.

Role in Functional Materials Development

The development of advanced functional materials, including electronic and optical materials, often relies on the precise molecular engineering of organic compounds. This compound is a key precursor in the synthesis of molecules for these applications.

In the realm of electronic materials , the trifluoromethyl group's strong electron-withdrawing nature can influence the electronic properties of organic semiconductors. While specific examples directly employing this compound in OLEDs are not prevalent in public literature, the use of fluorinated phenols in the synthesis of components for such devices is known. bldpharm.com The iodo-substituent provides a site for elaboration, allowing for the construction of complex conjugated systems essential for charge transport and emission in electronic devices.

For optical materials , particularly liquid crystals, the introduction of a trifluoromethyl group can significantly impact the mesomorphic behavior, dielectric anisotropy, and other critical properties. A patent for liquid crystalline compounds describes the use of a structurally similar compound, 3,5-difluoro-4-trifluoromethylphenol, in their synthesis. google.com This suggests the potential of this compound as a building block for novel liquid crystal structures, where the trifluoromethyl group contributes to the desired physical properties and the iodo-group can be used to link different molecular fragments.

Utility in Agrochemical and Specialty Chemical Development

The unique combination of a trifluoromethyl group and a reactive iodine atom on a phenolic scaffold makes this compound a valuable intermediate in the synthesis of agrochemicals and specialty chemicals like dyes and pigments.

As an Intermediate in Agrochemical Synthesis

The trifluoromethyl group is a common feature in many modern agrochemicals, particularly herbicides, due to its ability to enhance metabolic stability and binding affinity to target enzymes. nih.gov The phenoxyacetic acid and phenoxypyridine classes of herbicides often contain a trifluoromethyl-substituted phenyl ring. nih.gov

Role in Dye and Pigment Chemistry

Azo dyes, a major class of synthetic colorants, are synthesized through the coupling of a diazonium salt with an electron-rich coupling component, typically a phenol or an aniline. libretexts.org this compound can act as such a coupling component.

The general procedure involves the diazotization of an aromatic amine, followed by reaction with an alkaline solution of this compound. The resulting azo compound's color and properties would be influenced by the electron-withdrawing trifluoromethyl group, which can shift the absorption spectrum of the dye. The presence of the iodine atom could also be exploited for further functionalization, potentially leading to dyes with enhanced fastness properties or other desirable characteristics. While specific commercial dyes based on this exact intermediate are not widely reported, the fundamental chemistry of azo dye synthesis strongly supports its potential in this area. researchgate.net

Future Research Directions and Perspectives on 5 Iodo 2 Trifluoromethyl Phenol

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of iodophenols exist, future research should prioritize the development of more efficient, selective, and sustainable routes to 5-Iodo-2-(trifluoromethyl)phenol (B6261128). Current approaches often involve multi-step sequences with potentially harsh reagents.

Future investigations could focus on:

Direct C-H Iodination: Developing catalytic systems for the direct and regioselective iodination of 2-(trifluoromethyl)phenol (B147641) would represent a significant advancement in atom economy. This could involve exploring transition-metal catalysts or novel organocatalytic approaches.

Flow Chemistry Synthesis: The use of microreactor technology could enable safer and more efficient synthesis by allowing for precise control over reaction parameters such as temperature, pressure, and reaction time, especially when handling potentially energetic intermediates.

Enzymatic Synthesis: Biocatalytic methods, employing enzymes such as haloperoxidases, could offer a green and highly selective alternative for the iodination step under mild conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Direct C-H IodinationHigh atom economy, reduced wasteAchieving high regioselectivity, catalyst cost and stability
Flow ChemistryEnhanced safety and control, scalabilityInitial setup cost, potential for clogging
Enzymatic SynthesisHigh selectivity, mild conditions, environmentally benignEnzyme stability and cost, substrate scope limitations

Development of New Reactivity Profiles

The iodine atom in this compound is a versatile handle for a variety of chemical transformations, primarily through cross-coupling reactions. Future research should aim to expand the repertoire of reactions this compound can participate in.

Key areas for exploration include:

Novel Cross-Coupling Reactions: Beyond standard Suzuki, Heck, and Sonogashira couplings, investigating less common cross-coupling reactions, such as Buchwald-Hartwig amination or Chan-Lam coupling, could open up new avenues for creating diverse molecular architectures.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations of the C-I bond under mild conditions, potentially leading to the formation of C-C, C-N, and C-O bonds with high functional group tolerance. scispace.comrsc.orgresearchgate.net

Hypervalent Iodine Chemistry: Oxidation of the iodine atom to a hypervalent state would create a highly reactive species capable of acting as an electrophilic group transfer reagent, facilitating the introduction of the 2-(trifluoromethyl)phenol moiety into various organic molecules.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to understand and predict the behavior of this compound. Future research should leverage advanced computational modeling to elucidate its structure-reactivity relationships.

Specific areas of focus could include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic properties of the molecule, such as its electrostatic potential surface, frontier molecular orbitals (HOMO-LUMO), and bond dissociation energies. acs.orgacs.org This information can provide insights into its reactivity and guide the design of new reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of various reactions involving this compound, helping to understand the reaction mechanisms and identify rate-determining steps.

Prediction of Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of the compound and its reaction products.

Table 2: Potential Computational Studies on this compound

Computational MethodResearch FocusExpected Outcome
DFTElectronic structure analysisPrediction of reactivity sites and molecular properties
QTAIMAnalysis of chemical bondingCharacterization of intramolecular interactions
TD-DFTSimulation of electronic spectraUnderstanding of photophysical properties

Expansion of Non-Biological Applications

While the biological applications of fluorinated compounds are well-documented, the non-biological applications of this compound remain largely unexplored. Future research should focus on harnessing its unique properties for materials science and catalysis.

Potential application areas include:

Polymer Chemistry: The phenolic hydroxyl group and the reactive iodine atom make it a suitable monomer or building block for the synthesis of novel polymers with tailored properties, such as high thermal stability, flame retardancy, or specific optical properties.

Liquid Crystals: The rigid aromatic core and the presence of polar substituents suggest that derivatives of this compound could exhibit liquid crystalline behavior, making them potential candidates for display technologies.

Organocatalysis: The phenolic proton's acidity, influenced by the electron-withdrawing groups, could be exploited in the design of new organocatalysts for various organic transformations. The fluorinated nature of the compound could enhance its hydrogen bond donating ability. brighton.ac.uk

Sustainable Synthesis and Transformations

In line with the principles of green chemistry, future research must address the sustainability of both the synthesis and subsequent transformations of this compound. sruc.ac.uknih.gov

Key strategies to pursue include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. The iodination of phenols in water has been demonstrated to be a viable approach. researchgate.net

Catalyst Recycling: Developing heterogeneous catalysts or catalytic systems that allow for easy separation and recycling, thereby reducing waste and cost.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions that proceed at ambient temperature.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and sustainable chemical practices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Iodo-2-(trifluoromethyl)phenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A plausible route involves iodination of 2-(trifluoromethyl)phenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Evidence from Grignard reactions in related trifluoromethylbenzene derivatives (e.g., Example 6 in ) suggests that temperature control (-5°C) and anhydrous solvents (e.g., THF) improve selectivity. For regioselective iodination at the 5-position, directing groups or steric effects of the trifluoromethyl group should be considered. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended, as seen in purity data for structurally similar compounds (95% purity in ).

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : The trifluoromethyl group (CF3) will show a singlet at ~120 ppm in 13C NMR, while iodine’s electron-withdrawing effect deshields adjacent protons (e.g., aromatic protons at C4 and C6). Compare with NMR data for 5-Iodo-2-(trifluoromethyl)pyridin-4-amine ().
  • IR : A strong O-H stretch (~3200 cm⁻¹) for the phenol group and C-F stretches (~1100-1200 cm⁻¹).
  • HRMS : Confirm molecular formula (C7H4F3IO) with isotopic patterns for iodine (M+2 peak).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Due to iodine’s polarizability, use silica gel chromatography with gradients of nonpolar solvents (hexane) and polar modifiers (EtOAc). Recrystallization in ethanol/water mixtures may enhance purity, as demonstrated in (95% purity for similar iodo-trifluoromethyl compounds). For trace metal removal, chelating agents (e.g., EDTA) can be added during workup.

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are its limitations?

  • Methodological Answer : The iodine substituent facilitates palladium-catalyzed coupling. For Suzuki reactions, pairing with arylboronic acids (e.g., ’s boronate ester derivatives) under Pd(PPh3)4 catalysis in THF/H2O at 80°C is effective. Limitations include steric hindrance from the CF3 group, which may reduce coupling efficiency. Optimize ligand choice (e.g., SPhos) and base (K2CO3 vs. Cs2CO3) to mitigate this.

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

  • Methodological Answer :

  • Acidic Conditions : Stable in dilute HCl (<1 M) but may undergo CF3 hydrolysis in concentrated H2SO4.
  • Basic Conditions : Deprotonation of phenol (pKa ~10) forms a phenoxide, increasing susceptibility to nucleophilic displacement of iodine.
  • Oxidative Conditions : Iodine may oxidize to IO3⁻ under strong oxidants (e.g., KMnO4). Test stability using TLC monitoring ( ’s oxidation protocols).

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the iodine atom’s σ-hole can be analyzed for halogen bonding in protein-ligand interactions (see ’s fluorinated bioactive compounds). Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) identifies potential binding modes, guiding SAR studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.